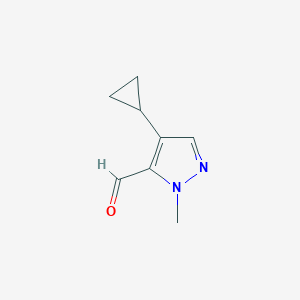

![molecular formula C12H12N2O B2475986 2,3,9,10a-テトラヒドロ-1H-ベンゾ[b]シクロペンタ[f][1,4]ジアゼピン-10-オン CAS No. 66444-19-7](/img/structure/B2475986.png)

2,3,9,10a-テトラヒドロ-1H-ベンゾ[b]シクロペンタ[f][1,4]ジアゼピン-10-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

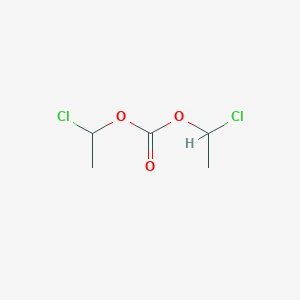

2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.241. The purity is usually 95%.

BenchChem offers high-quality 2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌活性

両化合物は、有望な抗癌活性を示しています。 例えば、構造的にあなたの化合物と類似した2,3,4,5-テトラヒドロ-1H-ピリド-[4,3-b]インドールは、高い抗腫瘍活性を示しています 。 それらは、アルキルまたはアラルキルおよびスルホニル基を導入することによって設計され、それらはいくつかの抗腫瘍薬の薬理フォアとして考えられています 。 すべての化合物は、癌細胞に対して0μM〜100μMのIC50値で、中等度から優れた抗増殖活性を示しました 。

細胞毒性

2,3,9,10a-テトラヒドロ-1H-ベンゾ[b]シクロペンタ[f][1,4]ジアゼピン-10-オン化合物は、新しい4-エチル-1H-ベンゾ[b][1,4]ジアゼピン-2(3H)-オンの合成に使用されてきました 。これらの化合物は、有望な細胞毒性を示しています。 合成されたすべての化合物の中で、アナログ9は、それぞれHCT-116とMCF-7に対して16.19±1.35と17.16±1.54μMのIC50値で最大の細胞毒性を示しました 。

テトラヒドロカルバゾールの合成

2,3,3a,5-テトラヒドロ-1H-シクロペンタ[c][1,5]ベンゾジアゼピン-4-オン化合物は、テトラヒドロカルバゾールの合成に使用されてきました 。 これらの化合物は、幅広い生物学的活性を示しています 。

2,3-ジメチルインドールの合成

2,3,3a,5-テトラヒドロ-1H-シクロペンタ[c][1,5]ベンゾジアゼピン-4-オン化合物は、2,3-ジメチルインドールの合成にも使用されてきました 。 これらの化合物は、幅広い生物学的活性を示しています 。

分子ドッキング研究

2,3,3a,5-テトラヒドロ-1H-シクロペンタ[c][1,5]ベンゾジアゼピン-4-オン化合物は、分子ドッキング研究で使用されてきました 。 これらの研究は、合成された化合物の標的タンパク質の活性部位における結合配向を理解するのに役立つため、創薬において非常に重要です 。

EGFRまたはHER-2キナーゼ阻害剤

2,3,3a,5-テトラヒドロ-1H-シクロペンタ[c][1,5]ベンゾジアゼピン-4-オン化合物は、潜在的なEGFRまたはHER-2キナーゼ阻害剤の設計および合成に使用されてきました 。 これらの阻害剤は、さまざまな種類の癌の治療において重要です 。

作用機序

Target of Action

The primary target of this compound is the α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

The compound interacts with these enzymes, inhibiting their activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from effectively binding to its substrate and carrying out its function.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate digestion pathway. By preventing these enzymes from breaking down complex carbohydrates into simpler sugars, the compound can reduce the amount of glucose that is absorbed into the bloodstream after a meal .

Result of Action

The primary result of the compound’s action is a reduction in post-meal blood glucose levels . By inhibiting the action of α-amylase and α-glucosidase, the compound reduces the amount of glucose that is produced from the digestion of carbohydrates and subsequently absorbed into the bloodstream .

特性

IUPAC Name |

2,3,3a,5-tetrahydro-1H-cyclopenta[c][1,5]benzodiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-8-4-3-7-9(8)13-10-5-1-2-6-11(10)14-12/h1-2,5-6,8H,3-4,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFLNGUFPIVPJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=NC3=CC=CC=C3NC2=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide](/img/structure/B2475908.png)

![(5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2475911.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1,3-dithian-2-yl)-1H-indole](/img/structure/B2475922.png)

![N-(4-butylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2475923.png)

![1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride](/img/structure/B2475926.png)